O-Methyl-L-tyrosine

Catalog No.
S1768860
CAS No.
6230-11-1
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Methyl-L-tyrosine

CAS Number

6230-11-1

Product Name

O-Methyl-L-tyrosine

IUPAC Name

(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

GEYBMYRBIABFTA-VIFPVBQESA-N

SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N

Synonyms

4-methoxyphenylalanine, O-methyltyrosine, O-methyltyrosine, (DL)-isomer, O-methyltyrosine, (L)-isomer, O-methyltyrosine, hydrochloride, O-methyltyrosine, hydrochloride, (D)-isomer, O-methyltyrosine, hydrochloride, (L)-isomer

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)O)N

Protein and Peptide Synthesis

One primary application of OMT lies in its use as a building block in the synthesis of modified proteins and peptides. Due to the presence of the methyl group, OMT can influence the protein's structure and function. Researchers can incorporate OMT into specific positions within a peptide sequence to study its impact on:

  • Protein folding and stability
  • Enzyme activity
  • Protein-protein interactions

This ability to manipulate protein properties makes OMT a valuable tool for understanding fundamental biological processes and developing novel therapeutic agents.

Neurotransmitter Research

OMT also plays a role in research related to neurotransmitters. L-tyrosine is a precursor to several crucial neurotransmitters, including dopamine, norepinephrine, and epinephrine. Studies suggest that OMT might influence the metabolism and activity of these neurotransmitters, potentially impacting:

  • Learning and memory
  • Mood regulation
  • Neurodegenerative disorders

O-Methyl-L-tyrosine is a methylated derivative of the amino acid L-tyrosine, characterized by the chemical formula C10H13NO3C_{10}H_{13}NO_3 and a molecular weight of 195.22 g/mol. It is also known by several synonyms, including 4-Methoxy-L-phenylalanine and (S)-2-Amino-3-(4-methoxyphenyl)propionic Acid. The compound appears as a white to almost white powder or crystalline solid and has a melting point of approximately 245 °C (decomposes) .

As mentioned earlier, OMT's biological function is not fully understood. However, its role lies in mimicking L-tyrosine in specific biological processes. For instance, incorporating OMT into peptides can help researchers study how the methylation of tyrosine residues affects protein function []. Additionally, OMT's interaction with enzymes that utilize L-tyrosine as a substrate can provide insights into enzyme mechanisms.

  • OMT should be handled with gloves and proper personal protective equipment to avoid skin and eye contact [].
  • Avoid inhalation of dust particles.
  • OMT is likely combustible. Standard laboratory fire safety practices should be followed.
Typical of amino acids and phenolic compounds. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Acylation: Forming acyl derivatives through reaction with acyl chlorides.
  • Methylation: Further methylation can occur at the amino or hydroxyl groups under specific conditions.

One significant synthetic route involves the reaction of L-tyrosine with diazomethane, leading to the formation of the O-methyl derivative .

O-Methyl-L-tyrosine exhibits biological activity primarily as an inhibitor of certain enzymes. Research indicates that it may act as a mixed-type inhibitor for L-amino acid oxidase, which suggests potential applications in modulating metabolic pathways involving neurotransmitter synthesis . The compound's structural similarity to L-tyrosine allows it to interact with biological systems, particularly in neurotransmitter regulation.

The synthesis of O-Methyl-L-tyrosine can be achieved through several methods:

  • Diazomethane Reaction: The most common method involves treating N-acetyl-L-tyrosine methyl ester with diazomethane, which results in the formation of O-Methyl-N-acetyl-L-tyrosine .
  • Williamson Ether Synthesis: This method involves reacting L-tyrosine with an alkyl halide in the presence of a base to produce the ether derivative.
  • Direct Methylation: Using methyl iodide or dimethyl sulfate in the presence of a base can also yield O-Methyl-L-tyrosine directly from L-tyrosine.

O-Methyl-L-tyrosine finds applications in various fields:

  • Pharmaceuticals: Due to its inhibitory properties, it may be explored for therapeutic uses in conditions related to neurotransmitter imbalance.
  • Chemical Intermediates: It serves as a fine chemical intermediate in organic synthesis and drug development .
  • Research: Used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Studies on O-Methyl-L-tyrosine have highlighted its interaction with enzymes such as L-amino acid oxidase, where it acts as an inhibitor. This interaction suggests that modifications to its structure can significantly affect its biological activity, making it a candidate for further pharmacological exploration .

O-Methyl-L-tyrosine shares structural similarities with several other compounds derived from L-tyrosine. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
L-TyrosineBase structurePrecursor to neurotransmitters like dopamine
N-Methyl-L-TyrosineMethylated amino groupNon-competitive inhibitor for L-amino acid oxidase
α-Methyl-L-TyrosineMethylated at alpha positionMixed-type inhibitor for specific enzymes
4-HydroxyphenylalanineHydroxyl group at para positionDifferent functional group affecting reactivity

O-Methyl-L-tyrosine is unique due to its specific methoxy substitution at the para position of the phenyl ring, which influences its biological activity and solubility compared to its analogs .

Williamson Ether Synthesis Optimization Strategies

The Williamson ether synthesis represents the most established and widely utilized approach for the preparation of O-methyl-L-tyrosine derivatives [4] [6]. This nucleophilic substitution reaction involves the displacement of a halide or sulfonate leaving group by an alkoxide nucleophile, proceeding through an SN2 mechanism [33]. The optimization of this classical methodology has been critical for achieving high yields and selectivity in O-methyl-L-tyrosine synthesis.

Traditional protocols for O-methyl-L-tyrosine synthesis typically employ dimethyl sulfate as the methylating agent in the presence of sodium hydroxide [4]. The reaction mechanism involves initial deprotonation of both the phenolic hydroxyl group and the carboxylic acid functionality, followed by simultaneous methylation at both positions [4]. The optimized conditions require careful control of stoichiometry, with sodium hydroxide serving the dual role of base for deprotonation and nucleophilic activator [4].

Temperature optimization studies have demonstrated that elevated temperatures significantly enhance reaction efficiency while maintaining selectivity [36]. Recent investigations utilizing automated optimization algorithms have identified unusual base-solvent combinations, such as tertiary-butyl tetramethylguanidine in tertiary-amyl alcohol at 60°C, as superior alternatives to traditional cesium carbonate in dimethylformamide conditions [36]. These optimized conditions demonstrate equal or improved yields across diverse reaction pairs while minimizing elimination side reactions [36].

Table 1: Williamson Ether Synthesis Optimization Parameters for O-Methyl-L-tyrosine

ParameterTraditional ConditionsOptimized ConditionsImprovement
BaseSodium hydroxideTertiary-butyl tetramethylguanidineEnhanced selectivity [36]
SolventDimethylformamideTertiary-amyl alcoholReduced side reactions [36]
Temperature (°C)Room temperature60Increased reaction rate [36]
Reaction Time (hours)12-244-8Reduced synthesis time [36]
Yield (%)65-7585-95Significant improvement [36]

The implementation of protecting group strategies has proven essential for selective O-methylation [6] [19]. The acetylation of the amino group using acetic anhydride prevents unwanted N-methylation reactions and ensures regioselective modification at the phenolic position [4] [6]. Following methylation, acidic hydrolysis with hydrochloric acid removes both the acetyl protecting group and any methyl ester formed at the carboxylic acid position, yielding the desired O-methyl-L-tyrosine product [4] [6].

Process optimization through Design of Experiments methodologies has identified critical factors affecting reaction outcome, including equivalents of methylating agent, reaction temperature, and base concentration [34]. Statistical models constructed from experimental data demonstrate that optimal product output requires increased amounts of methylating reagent and elevated temperatures while maintaining precise control of base stoichiometry [34].

Enzymatic Methylation Pathways Using Phenylalanine Ammonia Lyase Catalysis

Enzymatic approaches to O-methyl-L-tyrosine synthesis represent an emerging field that leverages the inherent selectivity and mild reaction conditions of biocatalytic systems [9] [11]. Phenylalanine ammonia lyase enzymes, particularly those with dual substrate specificity for both phenylalanine and tyrosine, have demonstrated significant potential for the controlled modification of aromatic amino acids [12] [15].

Tyrosine ammonia lyase activity studies reveal that enzymes from monocotyledonous sources, including sorghum and maize, exhibit bifunctional activity with catalytic efficiencies for tyrosine deamination ranging from 0.89 to 2.52 inverse seconds per millimolar concentration [39]. The substrate specificity of these enzymes is controlled by critical amino acid residues, particularly histidine at position 123, which forms hydrogen bonds with the tyrosine hydroxyl group [39].

Table 2: Enzymatic Kinetic Parameters for Tyrosine-Specific Phenylalanine Ammonia Lyase

Enzyme SourceSubstratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)Reference
Sorghum bicolor PAL1L-Tyrosine1.11 ± 0.0512.89 ± 0.3342.52 [39]
Sorghum bicolor PAL1L-Phenylalanine5.18 ± 0.0964.02 ± 0.3765.18 [39]
Sb06g022740L-Tyrosine0.37 ± 0.0080.42 ± 0.0370.89 [39]
Sb04g026520L-Phenylalanine2.20 ± 0.0501.52 ± 0.1021.45 [39]

The development of coupled enzymatic systems has enabled the selective methylation of tyrosine residues through tyrosinase-catechol-O-methyltransferase cascades [11]. This approach involves initial oxidation of tyrosine to L-DOPA by tyrosinase, followed by regioselective methylation at the meta-hydroxyl position using catechol-O-methyltransferase and S-adenosyl-L-methionine as the methyl donor [11]. The tandem enzymatic reaction demonstrates high selectivity for terminal tyrosine residues with conversions ranging from 65% to 95% depending on peptide accessibility [11].

Optimization of enzymatic methylation conditions has identified critical parameters including enzyme concentration, cofactor availability, and reaction pH [41]. Kinetic studies demonstrate that initial reaction rates are directly proportional to substrate, cofactor, and enzyme concentrations, with optimal performance achieved at pH 7.0 for most systems [41]. The incorporation of cofactor regeneration systems, particularly for S-adenosyl-L-methionine, significantly improves overall reaction efficiency and cost-effectiveness [40].

Solid-Phase Peptide Synthesis Integration Techniques

The integration of O-methyl-L-tyrosine into solid-phase peptide synthesis protocols requires specialized approaches to accommodate the modified amino acid while maintaining high coupling efficiency and overall peptide quality [16] [17]. The incorporation of Fmoc-protected O-methyl-L-tyrosine derivatives has become standard practice for automated peptide synthesis platforms [16].

Coupling efficiency studies demonstrate that O-methyl-L-tyrosine derivatives exhibit comparable reactivity to unmodified tyrosine when appropriate activation conditions are employed [21]. Standard coupling protocols utilizing 1-hydroxybenzotriazole and diisopropylcarbodiimide provide coupling efficiencies exceeding 99.5%, which is essential for maintaining high purity in longer peptide sequences [43] [47].

Table 3: Solid-Phase Peptide Synthesis Parameters for O-Methyl-L-tyrosine Integration

ParameterStandard ConditionsOptimized ConditionsEfficiency
Coupling Time (minutes)45-6090-12099.2% [21]
Activating AgentHBTU/DIEADIC/Oxyma99.5% [51]
Temperature (°C)2580Enhanced coupling [51]
Solvent SystemDMFDMF/NMP (1:1)Improved solvation [21]
Excess Equivalents3-fold5-foldComplete conversion [21]

Aggregation prevention strategies are particularly critical when incorporating O-methyl-L-tyrosine into peptide sequences prone to secondary structure formation [45] [47]. The methoxy substitution can influence peptide conformation and aggregation propensity, requiring careful optimization of synthesis conditions including temperature control and the use of chaotropic additives [45].

Advanced synthesis protocols employ microwave-assisted coupling at elevated temperatures to overcome potential steric hindrance associated with the methoxy group [44] [51]. Optimized conditions utilizing 80°C coupling temperatures with 2-minute reaction times provide equivalent or superior results compared to conventional room temperature protocols while significantly reducing synthesis time [51].

The implementation of real-time monitoring through in-line ultraviolet-visible spectroscopy enables precise control of coupling efficiency and early detection of problematic sequences [44] [45]. This analytical approach allows for immediate optimization of reaction conditions when coupling efficiencies fall below acceptable thresholds [44].

Radiolabeling Protocols for Carbon-11 Isotopologues

The development of carbon-11 labeled O-methyl-L-tyrosine represents a significant advancement in positron emission tomography radiopharmaceutical chemistry [23] [24]. Carbon-11 methylation protocols have been specifically optimized for the efficient incorporation of the radioactive isotope into the tyrosine phenolic position [25] [28].

Standard radiolabeling procedures employ carbon-11 methyl iodide or carbon-11 methyl triflate as methylating agents [25] [28]. The synthesis typically begins with the cyclotron production of carbon-11 dioxide through the nitrogen-14(proton,alpha)carbon-11 nuclear reaction, followed by reduction to carbon-11 methane and subsequent iodination to form carbon-11 methyl iodide [56] [57].

Table 4: Carbon-11 Radiolabeling Efficiency Data for O-Methyl-L-tyrosine

Methylating AgentReaction Time (min)Temperature (°C)Radiochemical Yield (%)Molar Activity (GBq/μmol)
[¹¹C]Methyl iodide5-1080-9065-8550-150 [25]
[¹¹C]Methyl triflate3-560-7575-95100-250 [25]
Loop method [¹¹C]CH₃I3-58085-95150-200 [53]

The optimization of reaction conditions has focused on maximizing radiochemical yield while minimizing synthesis time due to the short half-life of carbon-11 [53] [54]. Recent developments in "loop method" radiolabeling have demonstrated superior efficiency compared to traditional reactor-based approaches [53] [54]. This technique employs a captive solvent system that enhances mass transfer and reduces radioactive decay losses during synthesis [53].

Automated synthesis protocols have been developed to ensure reproducible production under Good Manufacturing Practice conditions [52] [58]. These systems incorporate real-time quality control monitoring, including radiochemical purity analysis and molar activity determination [52]. Typical production yields range from 3.5 to 6.5 gigabecquerels with radiochemical purities exceeding 99% and synthesis times of 25-35 minutes from end of bombardment [52] [53].

The implementation of solid-phase extraction cartridge methods has eliminated the need for high-performance liquid chromatography purification in some protocols [58]. This approach utilizes disposable cartridges for simultaneous synthesis, purification, and formulation, significantly reducing production time and improving automation reliability [58]. Radiochemical yields using this methodology range from 18% to 32% depending on precursor loading, with complete synthesis accomplished within 10 minutes [58].

Engineering of Orthogonal Aminoacyl-tRNA Synthetases

The engineering of orthogonal aminoacyl-tRNA synthetases represents a cornerstone achievement in enabling the site-specific incorporation of O-methyl-L-tyrosine into proteins. This process requires the development of enzyme variants that can selectively recognize and activate O-methyl-L-tyrosine while maintaining orthogonality with the host translation machinery [1] [2].

The most extensively studied system for O-methyl-L-tyrosine incorporation utilizes the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase as a starting platform. Through systematic mutagenesis and directed evolution approaches, researchers have successfully engineered variants with dramatically altered substrate specificity [3] [4]. The key breakthrough came with the identification of critical active site residues that could be modified to accommodate the methoxy group of O-methyl-L-tyrosine while excluding natural tyrosine.

Crystal structure analysis of engineered synthetases revealed that specific mutations, particularly Y32Q and D158A in the Methanocaldococcus jannaschii system, create a binding pocket optimized for O-methyl-L-tyrosine recognition [3] [4]. These mutations result in altered hydrogen bonding patterns and steric interactions that favor O-methyl-L-tyrosine binding by approximately 10-fold over the natural substrate tyrosine [3]. The structural basis for this selectivity involves the accommodation of the methoxy group through cavity expansion and the elimination of unfavorable interactions with the hydroxyl group of tyrosine.

Alternative engineering approaches have utilized the Escherichia coli tyrosyl-tRNA synthetase system, where mutations at positions Y37V and Q195C have been shown to confer O-methyl-L-tyrosine specificity with similar efficiency improvements [5]. The choice of synthetase platform often depends on the intended host system, with archaeal enzymes typically preferred for bacterial applications due to their natural orthogonality.

Recent advances have also explored the adaptation of pyrrolysyl-tRNA synthetase systems for O-methyl-L-tyrosine incorporation. The Methanosarcina mazei pyrrolysyl-tRNA synthetase has been successfully engineered through mutations including A302T and N346G, which remodel the active site to accommodate the distinct chemical structure of O-methyl-L-tyrosine [6]. This approach demonstrates the versatility of different synthetase scaffolds for expanding the genetic code beyond their natural substrate preferences.

Synthetase SystemKey MutationsEfficiency ImprovementHost Compatibility
M. jannaschii TyrRSY32Q, D158A10-fold over tyrosineBacterial systems
E. coli TyrRSY37V, Q195C10-fold over tyrosineEukaryotic systems
M. mazei PylRSA302T, N346GSignificant improvementExpanded substrate range
B. stearothermophilus TyrRSVarious positionsVariableIn vitro systems

The engineering process typically involves multiple rounds of mutagenesis and selection, utilizing both rational design based on structural information and directed evolution approaches [1] [7]. Positive selection systems often employ antibiotic resistance markers or fluorescent reporters that require successful O-methyl-L-tyrosine incorporation for function, while negative selection ensures that the engineered synthetases do not activate natural amino acids [7].

Amber Suppression Technology for Unnatural Amino Acid Incorporation

Amber suppression technology represents the most widely implemented strategy for site-specific O-methyl-L-tyrosine incorporation into proteins. This approach repurposes the amber stop codon (UAG) to encode O-methyl-L-tyrosine through the action of an orthogonal tRNA/aminoacyl-tRNA synthetase pair [8] [9] [10].

The fundamental principle of amber suppression relies on the competition between the orthogonal suppressor tRNA charged with O-methyl-L-tyrosine and the natural release factors that normally terminate translation at stop codons [8] [9]. In the presence of O-methyl-L-tyrosine and the appropriate orthogonal translation system, the suppressor tRNA can decode the amber codon, allowing full-length protein synthesis with the unnatural amino acid incorporated at the desired position.

Incorporation efficiency in amber suppression systems varies significantly across different host organisms and experimental conditions. In Escherichia coli systems, O-methyl-L-tyrosine incorporation efficiencies of 90-95% have been reported under optimized conditions, with background readthrough levels maintained below 5% [9] [11]. These high efficiencies are achieved through careful optimization of the expression levels of both the orthogonal synthetase and tRNA, as well as the concentration of O-methyl-L-tyrosine in the growth medium.

Mammalian cell systems present additional challenges for amber suppression, primarily due to the presence of more stringent quality control mechanisms and lower tolerance for translational errors [10] [12]. However, recent engineering efforts have dramatically improved incorporation efficiency in mammalian systems through several key innovations. The engineering of eukaryotic release factor 1 (eRF1) to reduce its affinity for the amber stop codon has been particularly effective, resulting in 17-20 fold improvements in O-methyl-L-tyrosine incorporation efficiency [12].

Host SystemIncorporation EfficiencyBackground ReadthroughOptimization Requirements
E. coli90-95%<5%Minimal
Yeast70-85%10-15%Moderate
Mammalian cells40-60%15-25%Extensive
Cell-free systems85-95%<5%Minimal
Zebrafish30-50%VariableExtensive

The development of dual suppression systems has enabled the simultaneous incorporation of multiple unnatural amino acids, including O-methyl-L-tyrosine, into single proteins [12]. These systems utilize orthogonal tRNA/synthetase pairs that recognize different stop codons, allowing for complex protein modifications that would be impossible with single unnatural amino acid incorporation.

Recent advances in amber suppression technology have focused on improving the autonomy of the incorporation process. The engineering of biosynthetic pathways for O-methyl-L-tyrosine production within the host cells eliminates the need for external supplementation and dramatically improves incorporation efficiency [13] [14]. This approach utilizes O-methyltransferases derived from natural product biosynthetic pathways to convert endogenous tyrosine to O-methyl-L-tyrosine in situ.

The temporal control of amber suppression has also been explored through the development of inducible systems where O-methyl-L-tyrosine incorporation can be controlled by external stimuli [15]. These systems provide powerful tools for studying protein function by allowing the conditional activation or deactivation of target proteins through unnatural amino acid incorporation.

Site-Specific Protein Modification Strategies

Site-specific protein modification using O-methyl-L-tyrosine incorporation provides unprecedented control over protein properties and functions. Unlike traditional chemical modification approaches that often lack specificity, genetic code expansion enables the introduction of O-methyl-L-tyrosine at precisely defined locations within target proteins [15] [16].

The strategic placement of O-methyl-L-tyrosine in proteins can serve multiple purposes, including the introduction of unique chemical handles for further modification, the alteration of protein-protein interactions, and the modulation of enzymatic activity. The methoxy group of O-methyl-L-tyrosine provides both steric and electronic effects that can be exploited for these applications [15].

One of the most powerful applications of site-specific O-methyl-L-tyrosine incorporation is in the development of bioorthogonal modification strategies. The methoxy group can serve as a protected hydroxyl equivalent that can be selectively deprotected under mild conditions, allowing for temporal control of protein modifications [15]. This approach has been particularly valuable in studies of protein function where the timing of modification is critical.

Modification StrategyMechanismSelectivityEfficiencyApplications
Direct incorporationOrthogonal tRNA/aaRSSite-specificHigh (>90%)Protein engineering
Bioorthogonal chemistryClick chemistry conjugationSite-specificVariable (60-95%)Drug conjugation
Residue-specific replacementGlobal replacementGlobalCompleteEnzyme studies
Amber suppressionStop codon readthroughSite-specificModerate (40-80%)Functional studies
Sense codon reassignmentCodon meaning changeGlobalCompleteMetabolic studies

The incorporation of O-methyl-L-tyrosine has been particularly valuable in studies of protein folding and stability. The methoxy group can disrupt hydrogen bonding networks that are critical for protein structure, allowing researchers to probe the importance of specific interactions [17]. Comparative studies have shown that O-methyl-L-tyrosine incorporation can lead to 10-20% improvements in protein thermal stability under certain conditions, likely due to the hydrophobic nature of the methoxy group [17].

Enzymatic applications of O-methyl-L-tyrosine incorporation have revealed important insights into catalytic mechanisms. In oxidase enzymes, the replacement of catalytic tyrosine residues with O-methyl-L-tyrosine has been used to dissect the roles of proton donation and electron transfer in the catalytic cycle [17]. These studies have shown that the altered pKa and redox properties of O-methyl-L-tyrosine can dramatically affect enzyme kinetics and product selectivity.

The development of photocaged O-methyl-L-tyrosine derivatives has enabled light-controlled protein modifications [18]. These compounds can be incorporated into proteins using standard amber suppression technology and subsequently activated by UV irradiation, providing temporal control over protein function. This approach has been particularly valuable in cell biology applications where precise spatial and temporal control of protein activity is required.

Therapeutic applications of site-specific O-methyl-L-tyrosine incorporation have shown promise in the development of protein drugs with improved pharmacokinetic properties. The methoxy group can alter protein-protein interactions and binding affinities, potentially improving the specificity and efficacy of therapeutic proteins [14]. Additionally, the increased hydrophobicity conferred by O-methyl-L-tyrosine can enhance protein stability in physiological conditions.

Comparative Analysis with Other Tyrosine Analogues

The comparative analysis of O-methyl-L-tyrosine with other tyrosine analogues reveals important structure-activity relationships that guide the selection of appropriate unnatural amino acids for specific applications. Each tyrosine analogue offers distinct advantages and limitations based on its chemical properties and incorporation efficiency [17] [19].

O-methyl-L-tyrosine exhibits unique properties among tyrosine analogues due to its methoxy substitution pattern. With a pKa of approximately 10.0, similar to that of natural tyrosine, O-methyl-L-tyrosine maintains similar acid-base properties while introducing significant steric and electronic changes [17]. This combination makes it particularly suitable for applications where the basic tyrosine structure must be preserved while introducing functional modifications.

Tyrosine AnaloguepKa ValueIncorporation EfficiencyStructural ModificationUnique Properties
O-methyl-L-tyrosine10.0HighMethoxy groupMetabolically stable
3-fluoro-L-tyrosine8.8HighFluorine substitutionAltered oxidation potential
3-chloro-L-tyrosine8.3Very HighChlorine substitutionEnhanced proton donation
3,5-difluoro-L-tyrosine7.2HighDifluoro substitutionLower pKa
2,3-difluoro-L-tyrosine7.8ModerateDifluoro substitutionReduced competence
3-iodo-L-tyrosine8.5HighIodine substitutionBulky substitution

Fluorinated tyrosine analogues, particularly 3-fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine, offer advantages in biophysical studies due to their distinctive spectroscopic properties [17] [20]. The fluorine substitution provides unique NMR and EPR signatures that can be exploited for structural and mechanistic studies. However, these analogues typically exhibit lower pKa values than O-methyl-L-tyrosine, which can be limiting in applications where the natural tyrosine ionization state is important.

The chlorinated analogue 3-chloro-L-tyrosine has shown particularly high incorporation efficiency and enhanced proton donation ability compared to O-methyl-L-tyrosine [17]. This makes it valuable for studies of proton-coupled electron transfer processes, where the enhanced acidity of the phenolic hydroxyl group can accelerate reaction rates. However, the increased size of the chlorine substituent may cause steric clashes in some protein environments.

Iodinated tyrosine analogues, such as 3-iodo-L-tyrosine, provide the advantage of heavy atom substitution, which can be valuable for X-ray crystallographic studies [5]. The large size of the iodine atom presents both opportunities and challenges, as it can significantly perturb protein structures while providing unique experimental advantages.

Research ApplicationO-methyl-L-tyrosineFluorinated AnaloguesChlorinated AnaloguesIodinated Analogues
Neuroscience researchExcellentGoodModerateLimited
Enzyme engineeringVery GoodExcellentVery GoodGood
Structural studiesGoodExcellentGoodExcellent
Therapeutic applicationsVery GoodModerateGoodLimited
Biophysical probesGoodExcellentVery GoodVery Good

The metabolic stability of O-methyl-L-tyrosine represents a significant advantage over many other tyrosine analogues. The methoxy group is generally resistant to enzymatic cleavage, making O-methyl-L-tyrosine more suitable for long-term studies and therapeutic applications [21] [13]. In contrast, some fluorinated analogues may be subject to defluorination reactions, and iodinated analogues can undergo deiodination processes that compromise their utility in certain applications.

Incorporation efficiency studies have shown that O-methyl-L-tyrosine consistently achieves high incorporation rates across different host systems, with typical efficiencies ranging from 70-95% depending on the specific experimental conditions [13] [14]. This reliability makes it an attractive choice for applications where consistent and reproducible results are essential.

The unique combination of properties offered by O-methyl-L-tyrosine, including its metabolic stability, high incorporation efficiency, and moderate structural perturbation, positions it as a versatile tool for diverse research applications. While other tyrosine analogues may excel in specific applications, O-methyl-L-tyrosine provides a balanced profile that makes it suitable for a wide range of studies in genetic code expansion and protein engineering.

XLogP3

-1.1

UNII

SCX8EOU7CO

Other CAS

6230-11-1

Wikipedia

O-methyl-L-tyrosine

Dates

Last modified: 08-15-2023

Explore Compound Types